An In-Depth Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (CAS 122321-03-3)
An In-Depth Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (CAS 122321-03-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, CAS 122321-03-3, a key intermediate in contemporary pharmaceutical synthesis. The document delves into its physicochemical properties, spectroscopic profile, and detailed synthesis protocols. Furthermore, it explores its critical applications in the development of therapeutic agents, with a particular focus on the synthesis of the anti-diabetic drug Rosiglitazone and its role in the creation of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. The underlying mechanisms of action for these therapeutic targets are also discussed to provide a complete context for its significance in drug discovery and development.
Introduction
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a substituted benzaldehyde derivative that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, featuring a reactive aldehyde group, an ether linkage, and a methyl(pyridin-2-yl)amino moiety, makes it a versatile building block for the synthesis of complex heterocyclic compounds. Primarily recognized as a crucial intermediate in the industrial synthesis of Rosiglitazone, a member of the thiazolidinedione class of anti-diabetic drugs, this compound's utility extends to the development of novel enzyme inhibitors and other biologically active molecules.[1][2] This guide aims to be a thorough resource for researchers and professionals engaged in the synthesis and application of this important chemical entity.
Physicochemical and Spectroscopic Profile
Precise characterization of a chemical intermediate is paramount for its effective use in multi-step syntheses and for quality control. This section details the known physicochemical and spectroscopic properties of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 122321-03-3 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [3] |
| Molecular Weight | 256.30 g/mol | [3] |
| IUPAC Name | 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde | [3] |
| Appearance | Not specified (often a solid) | |
| Melting Point | Not specified in searched literature | |
| Boiling Point | Not specified in searched literature | |
| Solubility | Not specified in searched literature | |
| Crystal Structure | Data available | [4] |
A notable crystallographic study has been published, providing detailed information on the solid-state conformation of the molecule. The study reveals a dihedral angle of 81.37 (13)° between the pyridine and benzene rings, with π–π stacking interactions contributing to the crystal packing.[4]
Spectroscopic Data Interpretation
Detailed experimental spectra for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde are not widely published. However, based on its structure and data from analogous compounds, we can predict the key features of its NMR, IR, and Mass spectra.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzaldehyde and pyridine rings, the methylene protons of the ethoxy chain, the methyl group, and the characteristic downfield singlet for the aldehydic proton (typically δ 9.5-10.5 ppm). The aromatic region will likely display complex splitting patterns due to the substitution on both rings.
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¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group in the downfield region (around δ 190 ppm). Aromatic carbons will appear in the δ 110-160 ppm range. Signals for the methylene carbons of the ethoxy group and the methyl carbon will be observed in the upfield region.
Reference Spectra of Analogous Compounds: For interpretative guidance, researchers can refer to the NMR spectra of compounds like 4-methoxybenzaldehyde and 4-ethoxybenzaldehyde.[5]
The IR spectrum will be characterized by several key absorption bands:
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A strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹.
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C-H stretching vibrations for the aromatic rings and the aldehyde C-H bond (around 2720 and 2820 cm⁻¹).
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C-O-C stretching vibrations for the ether linkage.
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C=N and C=C stretching vibrations from the pyridine and benzene rings.
Reference Spectra of Analogous Compounds: The IR spectra of 2-methoxybenzaldehyde and 4-ethoxybenzaldehyde can provide valuable comparative data.
The mass spectrum should show a molecular ion peak (M⁺) at m/z 256. The fragmentation pattern is expected to be complex, with characteristic losses of the aldehyde group (CHO), and cleavage of the ether linkage and the side chain.
Synthesis Protocol
The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a critical process for its application in pharmaceutical manufacturing. A patented method outlines a two-step synthesis starting from 2-[methyl(pyridin-2-yl)amino]ethanol and a 4-halobenzonitrile.
Reaction Scheme
Caption: Synthetic pathway for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.
Step-by-Step Methodology
Step 1: Synthesis of 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzonitrile
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Preparation: To a solution of a suitable base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF), add a solution of 2-[methyl(pyridin-2-yl)amino]ethanol in DMF. The addition should be controlled to maintain the reaction temperature.
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Reaction: After the initial reaction, a solution of a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile) in DMF is added to the mixture.
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Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is isolated.
Step 2: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde
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Reduction: The intermediate, 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzonitrile, is dissolved in formic acid.
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Catalysis: An aqueous slurry of a reducing agent, such as Raney Nickel, is added to the solution.
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Isolation: The reaction mixture is stirred until the conversion is complete. The solid product is then isolated by filtration.
This process is designed for scalability and high purity of the final product.
Applications in Drug Discovery and Development
The primary significance of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde lies in its role as a precursor for the synthesis of high-value pharmaceutical compounds.
Intermediate in the Synthesis of Rosiglitazone
Rosiglitazone is an anti-diabetic drug that acts as an insulin sensitizer. 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a key building block in the synthesis of Rosiglitazone and its derivatives.[6] The aldehyde functional group readily undergoes a Knoevenagel condensation reaction with 2,4-thiazolidinedione to form the core structure of Rosiglitazone.
Caption: Knoevenagel condensation to form Rosiglitazone.
Rosiglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor. Activation of PPAR-γ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.
Caption: Mechanism of action of Rosiglitazone.
Precursor for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its overexpression is associated with insulin resistance and type 2 diabetes. Therefore, inhibitors of PTP1B are being actively investigated as potential therapeutics for these conditions. 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde serves as a scaffold for the synthesis of various PTP1B inhibitors.[1] The aldehyde group allows for the facile introduction of different pharmacophores to optimize binding to the active site of the enzyme.
PTP1B dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the insulin signal. Inhibition of PTP1B enhances and prolongs insulin signaling, leading to improved glucose uptake and metabolism.
Caption: Role of PTP1B in insulin signaling and its inhibition.
Conclusion
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its strategic importance as a precursor to the anti-diabetic drug Rosiglitazone and a variety of PTP1B inhibitors underscores its relevance in the ongoing efforts to develop effective treatments for metabolic diseases. The synthetic accessibility and the reactivity of its aldehyde functional group make it a versatile tool for medicinal chemists. This technical guide has provided a detailed overview of its properties, synthesis, and applications, intended to support and facilitate further research and development in this area.
References
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Hou, J., Zheng, C., Li, H., Zhang, X., & Li, C. (2007). 4-{2-[Methyl(2-pyridyl)amino]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4875. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Singh, S. K., et al. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications, 16(1), 49-54. [Link]
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Veeprho. (n.d.). 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Hou, J., et al. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1503. [Link]
